Efonidipine hydrochloride

概要

説明

Efonidipine hydrochloride is a dihydropyridine calcium channel blocker. It was first marketed by Shionogi & Co. in Japan in 1995 under the trade name Landel . This compound is known for its ability to block both T-type and L-type calcium channels, making it effective in treating hypertension and angina pectoris .

準備方法

Synthetic Routes and Reaction Conditions: Efonidipine hydrochloride can be synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis typically involves the formation of a dihydropyridine ring, which is a characteristic feature of calcium channel blockers . The process includes the use of reagents such as acetonitrile, potassium dihydrogen phosphate buffer, and ammonium acetate buffer .

Industrial Production Methods: In industrial settings, this compound is often produced using solid dispersion techniques to enhance its solubility and bioavailability. One such method involves the use of Parteck® SLC mesoporous silica polymer to create an amorphous solid dispersion of the drug . This method improves the solubility and therapeutic efficacy of the compound.

化学反応の分析

Metabolic Reactions

In vivo studies in rats reveal efonidipine undergoes extensive hepatic metabolism, with minimal first-pass effect. Key metabolic pathways include:

Primary Metabolic Pathways

-

N-Debenzylation : Removal of the benzyl group from the tertiary amine, forming a debenzylated metabolite (DBZ) .

-

N-Dephenylation : Loss of the phenyl group from the amine, yielding a dephenylated metabolite (DPH) .

-

Oxidative Deamination : Conversion of the amine group to an amide (AL) and further oxidation to a pyridine derivative (ALP) .

-

Ester Hydrolysis : Cleavage of the ester bond to release the carboxylic acid .

-

Dihydropyridine Ring Oxidation : Conversion of the 1,4-dihydropyridine ring to its pyridine counterpart .

| Metabolic Reaction | Key Products |

|---|---|

| N-Debenzylation | DBZ |

| N-Dephenylation | DPH |

| Oxidative Deamination | AL, ALP |

| Ester Hydrolysis | Carboxylic acid |

| Ring Oxidation | Pyridine derivative |

Thermal Degradation

Efonidipine hydrochloride ethanolate (a solvate with ethanol) exhibits distinct thermal behavior:

Degradation Pathway

-

Step 1 (80–140°C) : Ethanol release via desolvation, detected via thermogravimetry (TG) and evolved gas analysis (EGA-MS) .

-

Step 2 (140–160°C) : Elimination of chloride ions and formation of benzyl chloride, identified by EGA-MS (m/z 126.024) .

-

Structural Changes : Post-ethanol release, the crystal structure collapses, altering X-ray diffraction patterns .

| Temperature Range | Reaction | Products |

|---|---|---|

| 80–140°C | Ethanol desolvation | Ethanol (m/z 45.046) |

| 140–160°C | Chloride elimination | Benzyl chloride (m/z 126.024) |

Forced Degradation Studies

ICH-guided stress testing (e.g., acidic, basic, oxidative, and photolytic conditions) identifies stability-related degradation products. While specific products are not detailed in available data, the methodology involves:

-

Oxidation : Generation of reactive oxygen species under oxidative stress .

-

Thermal Stress : Accelerated degradation pathways mimicking storage conditions .

Key Research Findings

-

Yield Optimization : The improved synthesis process achieves a 93% yield for this compound, with recrystallization in ethanol .

-

Metabolic Stability : Unchanged efonidipine accounts for 47.7% of plasma radioactivity in rats, indicating low first-pass metabolism .

-

Thermal Stability : The ethanolate form’s unique crystal structure (chloride ion in a "basket-type" conformation) enhances thermal stability compared to the base compound .

科学的研究の応用

Hypertension Management

Efonidipine is primarily indicated for treating essential hypertension. It effectively lowers blood pressure (BP) while also reducing heart rate (HR), making it particularly beneficial for patients with tachycardia. Clinical studies have demonstrated significant reductions in both systolic and diastolic BP after treatment with efonidipine, with one study reporting a decrease in resting HR from 96.5 to 71.8 beats per minute over 12 weeks .

Cardiac Protection

Research indicates that efonidipine may offer protective benefits for the heart. It has been shown to improve autonomic nervous system function by decreasing sympathetic activity and enhancing parasympathetic activity, which can be advantageous for patients with heart failure or other cardiac conditions . Additionally, myocardial scintigraphy studies suggest improvements in cardiac function when switching from other calcium channel blockers to efonidipine .

Bioavailability Improvements

Efonidipine has low oral bioavailability due to its poor solubility. Recent advancements in drug formulation, such as the development of nanosuspensions and amorphous solid dispersions, have significantly improved its bioavailability. Studies indicate that these formulations can enhance the dissolution rate and intestinal permeability of efonidipine, leading to higher peak plasma concentrations (C_max) and increased area under the curve (AUC) values compared to conventional formulations .

| Formulation Type | C_max Improvement | AUC Improvement |

|---|---|---|

| Nanosuspension | 1.76-fold | 2.2-fold |

| Amorphous Solid Dispersion | 2.10-fold | 1.41-fold |

Sustained Effects on Aldosterone and Left Ventricular Mass Index

Long-term studies have evaluated the effects of efonidipine on plasma aldosterone levels and left ventricular mass index (LVMI). One study found that patients treated with efonidipine experienced a sustained decrease in plasma aldosterone levels over an 18-month period, alongside a significant reduction in LVMI, indicating potential benefits for hypertensive patients at risk of heart failure .

Comparative Efficacy

Efonidipine has been compared with other antihypertensive agents, such as amlodipine, highlighting its unique benefits:

- Reduced Risk of Edema : Unlike many L-type calcium channel blockers, efonidipine has a lower propensity to cause pedal edema due to its balanced vasodilatory effects on both arterioles and venules .

- Tachycardia Management : Efonidipine's ability to lower heart rate makes it particularly useful for younger patients with hypertension who also exhibit sinus tachycardia .

作用機序

Efonidipine hydrochloride exerts its effects by inhibiting both L-type and T-type calcium channels . This inhibition leads to vasodilation and decreased automaticity of the heart, resulting in a reduction in blood pressure and heart rate . The compound acts on sinoatrial node cells by inhibiting T-type calcium channel activity, which prolongs the late phase-4 depolarization of the sinoatrial node action potential . This action decreases myocardial oxygen demand and increases blood flow to the coronary arteries, thereby attenuating myocardial ischemia .

類似化合物との比較

Efonidipine hydrochloride is unique among calcium channel blockers due to its ability to block both T-type and L-type calcium channels . This dual action distinguishes it from other dihydropyridine calcium channel blockers such as amlodipine and nifedipine, which primarily block L-type calcium channels .

類似化合物:

- アムロジピン

- ニフェジピン

- フェロジピン

These compounds are also used to treat hypertension and angina pectoris but differ in their specific mechanisms of action and pharmacological profiles .

生物活性

Efonidipine hydrochloride is a dual calcium channel blocker that selectively inhibits both L-type and T-type calcium channels. This compound has gained attention for its unique pharmacological profile, particularly in the management of hypertension and its potential cardioprotective effects. This article explores the biological activity of efonidipine, supported by clinical studies, pharmacokinetic data, and its mechanisms of action.

Efonidipine exhibits several key mechanisms contributing to its biological activity:

- Calcium Channel Blockade : Efonidipine blocks L-type calcium channels predominantly found in vascular smooth muscle and cardiac myocytes, leading to vasodilation and reduced myocardial contractility. Additionally, it inhibits T-type calcium channels, which play a crucial role in pacemaker activity and the regulation of heart rate .

- Negative Chronotropic Effect : By acting on the sinoatrial node, efonidipine prolongs phase-4 depolarization, effectively reducing heart rate without causing reflex tachycardia typically seen with other calcium channel blockers .

- Renal Protective Effects : Efonidipine has been shown to increase glomerular filtration rate (GFR) while reducing proteinuria, indicating potential benefits for renal function in hypertensive patients .

Pharmacokinetics

Efonidipine is rapidly absorbed with peak plasma concentrations occurring between 1.5 to 3.67 hours post-administration. Its half-life is approximately 4 hours. The pharmacokinetic parameters are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of Efonidipine

| Variable | Mean | Range |

|---|---|---|

| C_max (ng/ml) | 36.25 | 9.66 - 66.91 |

| T_max (hour) | 2.59 | 1.50 - 3.67 |

| T_1/2 (hour) | 4.18 | 2.15 - 6.85 |

Clinical Studies

Numerous clinical trials have evaluated the efficacy and safety of efonidipine in managing hypertension:

- Japanese Trial on Hypertension : A study involving over 4,000 participants demonstrated that efonidipine effectively reduced systolic and diastolic blood pressure compared to placebo, with a notable reduction in heart rate as well .

- Comparative Study with Amlodipine : A randomized trial in India assessed efonidipine against amlodipine for Stage-I hypertension management. Efonidipine showed comparable efficacy in reducing systolic blood pressure (SBP) by an average of 18.2 mmHg and diastolic blood pressure (DBP) by 10.7 mmHg, while also lowering heart rate by 8.1 bpm .

- Long-term Effects on Cardiovascular Outcomes : In a two-year follow-up study, efonidipine was associated with a significant reduction in cardiovascular events among patients with mild-to-moderate hypertension .

Safety Profile

Efonidipine has been generally well-tolerated among patients, with adverse effects being minimal compared to traditional calcium channel blockers. The incidence of side effects such as edema and reflex tachycardia is significantly lower due to its dual action on both L-type and T-type channels .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Efonidipine hydrochloride (EFO) in pharmaceutical formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with a mobile phase of methanol:phosphate buffer (pH 3.0, 70:30 v/v) and detection at 254 nm. Validation parameters include linearity (6.4–38.4 µg/mL), precision (%RSD <2), and accuracy (98–102% recovery) per ICH guidelines . UV spectrophotometric methods, such as Vierodt’s simultaneous equation, are also employed for cost-effective analysis at λmax 251 nm (EFO) and 227 nm (co-administered drugs like Chlorthalidone) .

Q. How can researchers address EFO’s poor aqueous solubility in bioavailability studies?

- Methodological Answer : Solid dispersion (SD) techniques using hot-melt extrusion (HME) with polymers like Eudragit EPO enhance solubility. Characterization includes differential scanning calorimetry (DSC) to confirm amorphous state and dissolution studies in biorelevant media (e.g., pH 6.8 phosphate buffer). Bioavailability improvements are validated via in vivo pharmacokinetic parameters (AUC, Cmax) in rodent models .

Q. What are the critical steps in validating a stability-indicating method for EFO?

- Methodological Answer : Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions are mandatory. Use LC-Q-TOF-MS to identify degradation products and ensure method specificity. Resolution between EFO and degradation peaks should exceed 2.0, with recovery within 95–105% .

Advanced Research Questions

Q. How can experimental design optimize chromatographic conditions for EFO analysis?

- Methodological Answer : Plackett-Burman design screens critical factors (e.g., mobile phase pH, flow rate), while central composite design (CCD) optimizes retention time and peak symmetry. Response surface methodology (RSM) validates robustness, with desirability functions prioritizing resolution and analysis time .

Q. What strategies resolve discrepancies in pharmacokinetic data between in vitro and in vivo models for EFO?

- Methodological Answer : Conduct biorelevant dissolution testing mimicking gastrointestinal conditions (e.g., FaSSGF/FeSSIF media). Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro dissolution profiles with in vivo absorption. Validate with crossover studies in animal models, measuring plasma concentrations via validated HPLC-MS/MS .

Q. How to analyze conflicting results in EFO’s calcium channel selectivity (L-type vs. T-type)?

- Methodological Answer : Use patch-clamp electrophysiology on isolated cardiomyocytes to measure IC50 values for L- and T-type channels. Compare results with radioligand binding assays (e.g., [³H]-Nitrendipine for L-type). Statistical analysis (ANOVA with post-hoc tests) identifies significant differences in binding affinities under varying experimental conditions .

Q. What advanced characterization techniques confirm amorphous solid dispersion (ASD) integrity in EFO formulations?

- Methodological Answer : Pair X-ray diffraction (XRD) with Fourier-transform infrared spectroscopy (FTIR) to detect crystalline vs. amorphous phases. Field emission scanning electron microscopy (FESEM) visualizes particle morphology, while dissolution-adsorption tests in simulated gastric fluid validate stability .

Q. Data Analysis & Contradiction Resolution

Q. How to statistically validate equivalence between two analytical methods (e.g., HPLC vs. UV) for EFO?

- Methodological Answer : Perform an F-test to compare variances and a Student’s t-test for mean differences. Use Bland-Altman plots to assess agreement limits. Accept equivalence if 95% confidence intervals for slope (0.9–1.1) and intercept (±5% of mean) fall within predefined bounds .

Q. What protocols ensure reproducibility in EFO’s pharmacokinetic studies across laboratories?

特性

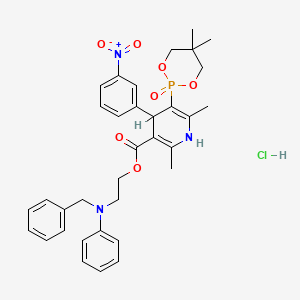

IUPAC Name |

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVTXPCIJDYQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20911942 | |

| Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111011-53-1 | |

| Record name | Efonidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efonidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFONIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR983K69O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。